molecular formula C21H24N4O4 B557077 Fmoc-Arg-OH CAS No. 91000-69-0

Fmoc-Arg-OH

Cat. No. B557077
CAS RN: 91000-69-0
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-SFHVURJKSA-N
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Description

“Fmoc-Arg-OH” is a Fmoc-protected amino acid derivative used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation .


Synthesis Analysis

“Fmoc-Arg-OH” is synthesized using N-butylpyrrolidinone (NBP) as a solvent . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The molecular structure of “Fmoc-Arg-OH” is complex, with an empirical formula of C34H40N4O7S and a molecular weight of 648.77 .


Chemical Reactions Analysis

“Fmoc-Arg-OH” is used in peptide synthesis, where it provides protection to specific functional groups while allowing for efficient peptide bond formation . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

“Fmoc-Arg-OH” is a solid substance with a molecular weight of 648.77 . It’s soluble in DMSO at 90 mg/mL (ultrasonic) .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg-OH: is widely used in SPPS , a method for chemical synthesis of peptides. The Fmoc group protects the amino acid’s amine group during the synthesis process. A study highlighted the successful incorporation of Fmoc-Arg (Pbf)-OH using N-butylpyrrolidinone (NBP) as an alternative solvent to DMF, which is more hazardous . This advancement is significant for improving yields and reducing side reactions, such as the formation of inactive δ-lactam.

Development of Peptide-Based Hydrogels

Research has been conducted on self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides, which have potential biomedical applications . These hydrogels can be used for drug delivery, tissue engineering, and as diagnostic tools for imaging. The Fmoc group plays a crucial role in the self-assembly and gelation properties of these materials.

Biomedical Applications

Fmoc-Arg-OH derivatives are used to create arginine-containing peptides, which have various biomedical applications. These include serving as building blocks for bioactive peptides that can be used in therapeutic treatments or as part of biomaterials .

Tissue Engineering

The rigidity and self-assembling properties of Fmoc-derivatized peptides make them suitable for tissue engineering applications. They can support cell adhesion, survival, and duplication, providing a potential material for creating scaffolds in tissue regeneration .

Synthesis of Sensitive Peptides

An orthogonal deprotection strategy using Fmoc provides improved synthesis of sensitive peptides. This application is crucial for synthesizing peptides that are prone to degradation or side reactions during the synthesis process .

Peptide Materials

Fmoc-Arg-OH is involved in the synthesis of peptide materials that exhibit unique properties such as responsiveness to stimuli, biocompatibility, and the ability to form physiologically relevant environments for in vitro experiments .

Safety And Hazards

“Fmoc-Arg-OH” may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Fmoc-Arg-OH” has potential applications in biomedical fields, such as tissue engineering . It’s also being studied for its role in the development of more green chemical peptide synthesis processes .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369198
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg-OH

CAS RN

91000-69-0
Record name Fmoc-Arg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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